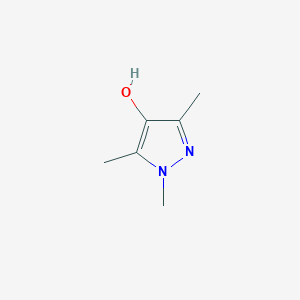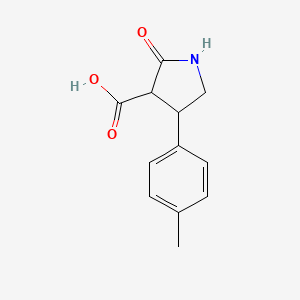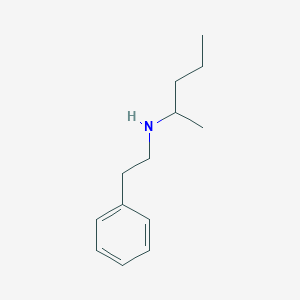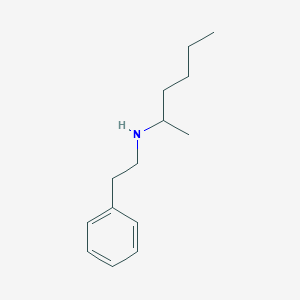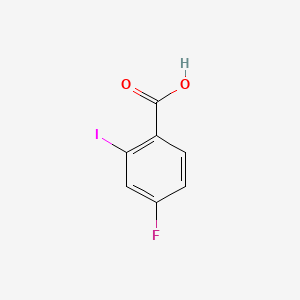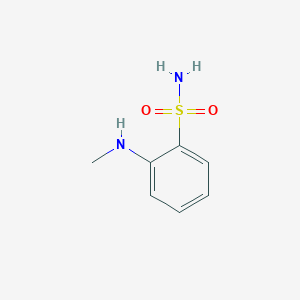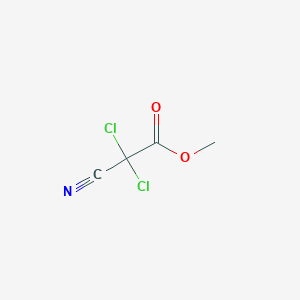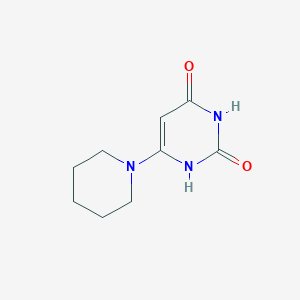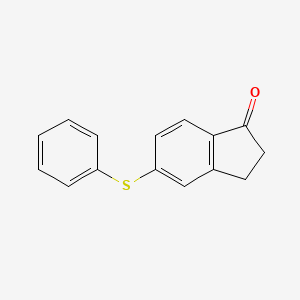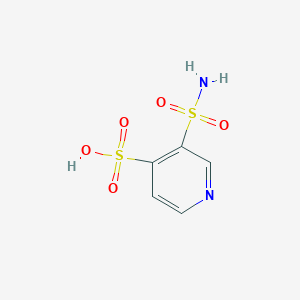
5-(EtoxiMetil)Furano-2-carbaldehído
Descripción general
Descripción
5-(Ethoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, characterized by an ethoxymethyl group attached to the furan ring. This compound is known for its applications in various chemical reactions and industrial processes .
Aplicaciones Científicas De Investigación
5-(Ethoxymethyl)furan-2-carbaldehyde has diverse applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(Ethoxymethyl)furan-2-carbaldehyde can be synthesized through the etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol. This reaction is typically catalyzed by mesoporous solid acid catalysts, such as Al-MCM-41 or sulfated zirconia on SBA-15 . The reaction conditions often involve moderate temperatures and the presence of Lewis or Brønsted acids to facilitate the etherification process .
Industrial Production Methods
In industrial settings, the production of 5-(Ethoxymethyl)furan-2-carbaldehyde may involve similar catalytic processes, with a focus on optimizing yield and purity. The use of robust and recyclable catalysts is crucial for large-scale production to ensure cost-effectiveness and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-ethoxymethyl-2-furancarboxylic acid.
Reduction: Reduction reactions can convert it to 5-(ethoxymethyl)furan-2-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 5-Ethoxymethyl-2-furancarboxylic acid.
Reduction: 5-(Ethoxymethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-(Ethoxymethyl)furan-2-carbaldehyde involves its role as a catalyst in various chemical reactions. It facilitates the oxidative cleavage of levulinate, leading to the formation of 5-hydroxymethylfurfural and acetic acid. The presence of the ethoxymethyl group enhances its reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Ethoxymethyl)furan-2-carbaldehyde.
5-Methylfurfural: Another furan derivative with similar reactivity.
5-Acetoxymethyl-2-furaldehyde: A compound with an acetoxymethyl group instead of an ethoxymethyl group.
Uniqueness
5-(Ethoxymethyl)furan-2-carbaldehyde is unique due to its ethoxymethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
5-(ethoxymethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDRPZFMDMKZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505619 | |
| Record name | 5-(Ethoxymethyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-65-3 | |
| Record name | Ethoxymethylfurfural | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Ethoxymethyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1917-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYMETHYLFURFURAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0826YO734G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-(Ethoxymethyl)furan-2-carbaldehyde produced from biomass?
A: 5-(Ethoxymethyl)furan-2-carbaldehyde (EMF) can be produced from renewable biomass sources through a catalytic process. One approach involves using 5-hydroxymethyl-2-furfural (HMF) as a starting material. HMF itself is derived from the dehydration of sugars like fructose and glucose, which are abundant in biomass. Mesoporous aluminosilicates, such as Al-TUD-1, have shown promise as effective and versatile heterogeneous acid catalysts for the production of EMF. These catalysts facilitate the reaction between HMF and ethanol, leading to the formation of EMF. []
Q2: Beyond its production, are there any analytical challenges associated with 5-(Ethoxymethyl)furan-2-carbaldehyde?
A: Yes, one notable challenge lies in accurately quantifying phenolic content in plant-based foods when 5-(Ethoxymethyl)furan-2-carbaldehyde (EMF) is present. EMF and its related compounds, 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and 5-(methoxymethyl)furan-2-carbaldehyde (MMF), can be misidentified as phenolics due to their similar UV absorption characteristics at 280 nm. These compounds are often formed during the acid hydrolysis step commonly employed in phenolic extraction protocols. [] This interference can lead to an overestimation of phenolic content and consequently, an inaccurate assessment of antioxidant activities in plant foods. Therefore, careful consideration and potentially alternative analytical methods are necessary to ensure accurate quantification of phenolic compounds in the presence of EMF.
Q3: Has 5-(Ethoxymethyl)furan-2-carbaldehyde been identified in any natural sources?
A: Yes, 5-(Ethoxymethyl)furan-2-carbaldehyde is a characteristic component found in the traditional Chinese medicine Aucklandia lappa Decne. Researchers identified and confirmed its presence using High-Performance Liquid Chromatography (HPLC) fingerprint analysis coupled with other techniques like principal component analysis and cluster analysis. [] This finding highlights the potential of naturally occurring 5-(Ethoxymethyl)furan-2-carbaldehyde and its possible relevance in traditional medicine practices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
